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Compound of Interest

Compound Name: AB-CHMINACA metabolite M5A

Cat. No.: B1151527

An In-depth Technical Guide on the Toxicological Profile of AB-CHMINACA and its Metabolites

Introduction

N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide,
or AB-CHMINACA, is a potent synthetic cannabinoid receptor agonist (SCRA) belonging to the
indazole-3-carboxamide family.[1][2] First synthesized in 2009 as a potential therapeutic agent,
it emerged on the illicit drug market around 2013.[3] Like other SCRAs, AB-CHMINACA mimics
the effects of A°-tetrahydrocannabinol (A°-THC) by interacting with the body's endocannabinoid
system, primarily through the cannabinoid receptors CB1 and CB2.[3][4] However, its
significantly higher potency and efficacy compared to THC have been linked to a greater risk of
severe and unpredictable toxic effects.[5][6] This document provides a comprehensive
toxicological profile of AB-CHMINACA and its metabolites, intended for researchers, scientists,
and drug development professionals.

Pharmacodynamics: Receptor Interaction

AB-CHMINACA functions as a potent, full agonist at both the CB1 and CB2 receptors, with a
higher affinity for the CB2 receptor.[1][5] Its binding affinity (Ki) for the CB1 receptor is 0.78 nM
and for the CB2 receptor is 0.45 nM.[1] In functional assays, AB-CHMINACA demonstrates
greater efficacy than A°-THC and even surpasses most known full agonists of the CB1
receptor.[5][7] This high efficacy is a critical factor in its toxic potential, leading to a more robust
activation of downstream signaling pathways compared to the partial agonism of THC.[5]
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Quantitative Toxicological Data

The following tables summarize key quantitative data related to the toxicology of AB-
CHMINACA.

Table 1: In Vitro Receptor Binding and Functional Activity

o . Efficacy (%
Binding Functional
.. . GTPyS
Compound Receptor Affinity (Ki, Potency L
Binding vs.
nM) (EC50, nM)
CP55,940)
AB-CHMINACA CB1 0.78[1] 4.1 165%
AB-CHMINACA CB2 0.45[1] 3.9 74%

| A°-THC (for comparison) | CB1 | 40.7 | 49.5 | 50% |

Data compiled from multiple sources where available. The primary source for the table data is a
2015 study in the Journal of Pharmacology and Experimental Therapeutics.[5]

Table 2: In Vivo Animal Toxicology Data

) Route of
Parameter Species L . Value
Administration

LD50 Mouse Intraperitoneal (IP) 282.84 mglkg[3]

| Potency vs. A%-THC (Tetrad Test) | Mouse | Intraperitoneal (IP) | 11- to 58-fold more potent[6] |

Table 3: Detected Concentrations in Human Biological Matrices
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Matrix Concentration Range Notes

Severe impairment
Blood/Serum 0.6 - 10 ng/mL[8] reported even at low
concentrations.[8]

Parent drug is found at much
Hair 2.2 - 15,300 pg/mg|8] higher concentrations than
metabolites.[9]

Parent compound is rarely
Urine Not typically detected found; metabolites are the

primary targets.[10][11]

| Postmortem Blood | ~4.1 ng/mL[12] | A case of fatal intoxication.[12] |

Pharmacokinetics and Metabolism

AB-CHMINACA undergoes extensive phase | and phase Il metabolism, resulting in the parent
compound being almost undetectable in urine samples.[11][13]

4.1 Metabolic Pathways The primary metabolic transformations are mediated by cytochrome
P450 (CYP) enzymes, particularly CYP3A4, and amidase enzymes.[13] Key metabolic
reactions include:

o Hydroxylation: Mono- and di-hydroxylation occurs on the cyclohexyl ring and isopropyl
group.[13][14]

o Carboxylation: Amidase-mediated hydrolysis of the terminal amide group forms a
carboxylated metabolite.[13][14]

» N-Dealkylation: Removal of the cyclohexylmethyl group.[13]
e Glucuronidation: Phase Il conjugation of hydroxylated metabolites.[13]

In total, at least 26 metabolites have been identified in vitro.[13] The most prominent
metabolites detected in human samples are hydroxylated and carboxylated forms, such as 4-
hydroxycyclohexylmethyl AB-CHMINACA (M1) and N-[[1-(cyclohexylmethyl)-1H-indazol-3-
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yl]lcarbonyl]-I-valine (M3).[10] Importantly, some of these metabolites retain significant activity at

cannabinoid receptors, potentially prolonging the toxic effects.[4][8]
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General metabolic pathways of AB-CHMINACA.

In Vivo and Clinical Toxicology

Acute exposure to AB-CHMINACA is associated with a wide range of adverse effects across

multiple organ systems.

5.1 Animal Studies In animal models, AB-CHMINACA induces the classic cannabinoid tetrad of
effects: locomotor suppression, antinociception, hypothermia, and catalepsy, but at much
higher potency than THC.[5][7] Animal studies have also revealed dose-dependent toxic effects
on major organs. Histopathological examinations in rats following acute exposure showed
generalized congestion, hemorrhage, inflammatory cell infiltration, and degeneration in the
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lung, heart, and liver.[15] Subacute administration in mice resulted in similar histotoxic effects
on the liver and kidneys.[2][3]

5.2 Human Toxicology Clinical and forensic case reports link AB-CHMINACA to severe and
sometimes fatal outcomes. The most frequently reported adverse effects are neuropsychiatric,
including agitation, psychosis, confusion, seizures, and delayed movements.[3][12]
Cardiovascular complications, such as hypertension and myocardial infarction, are also
common and contribute significantly to its lethality. Deaths have been attributed to direct organ
toxicity and severe central nervous system depression.[3][12]

Experimental Protocols

Detailed methodologies are crucial for the accurate detection and quantification of AB-
CHMINACA and its metabolites.

6.1 Cannabinoid Receptor Binding and Functional Assays
o Protocol: [3°S]GTPyS Binding Assay

o Membrane Preparation: Human CB1 and CB2 receptor membrane preparations (40 fmol)
are used.

o Incubation Mixture: The assay is conducted in a buffer solution (50 mM Tris-HCI, pH 7.4, 1
mM EDTA, 100 mM NacCl, 3 mM MgCI2, 0.5% w/v BSA).

o Reagents: The mixture includes the test compound (AB-CHMINACA), GDP (20 pM), and
[3>S]GTPYS (100 pM) in a total volume of 0.45 ml.

o Incubation: Samples are incubated in duplicate for 1 hour.

o Detection: Bound [3*S]GTPyS is separated from unbound via filtration and quantified using
liquid scintillation counting.

o Data Analysis: Data is analyzed using nonlinear regression to determine EC50 and Emax
values.[5]

6.2 In Vivo Murine Tetrad Test
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e Protocol: Assessment of Cannabinoid Effects in Mice

(¢]

Animals: Male C57/BL6J mice are typically used.[5]

o Vehicle: AB-CHMINACA is dissolved in a suitable vehicle, such as ethanol-saline, for
intraperitoneal (IP) injection.[15]

o Administration: Animals receive an IP injection of the test compound at various doses.

o Endpoints: The following are measured at set time points post-injection:

Locomotor Activity: Spontaneous activity in an open field.

Antinociception: Tail-flick or hot-plate test to measure pain response latency.

Hypothermia: Rectal temperature measurement.

Catalepsy: Ring immobility test.

o Data Analysis: Dose-response curves are generated to calculate the ED50 for each effect.

[5]
6.3 Analytical Toxicology Methods
e Protocol: Solid-Phase Extraction (SPE) and GC-MS/MS Analysis of Blood

o Sample Preparation: A blood sample (e.g., 1 mL) is fortified with a deuterated internal
standard.

o Extraction: The sample is subjected to solid-phase extraction. The SPE cartridge is
conditioned, the sample is loaded, and then washed with water and 5% acetonitrile.[3]

o Elution: AB-CHMINACA is eluted from the cartridge using a solution of
dichloromethane:isopropanol (4:1).[3]

o Evaporation & Reconstitution: The solvent is evaporated under a nitrogen stream, and the
residue is reconstituted in ethyl acetate.[3]
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o GC-MS/MS Analysis: The sample is injected into a GC-MS/MS system. Helium is used as

the carrier gas. The mass spectrometer is operated in multiple reaction monitoring (MRM)
mode for sensitive and specific detection and quantification.[3]
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Workflow for the bioanalytical detection of AB-CHMINACA.

Signaling Pathway
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As a GPCR agonist, AB-CHMINACA initiates a cascade of intracellular events upon binding to
CB1/CB2 receptors. The primary pathway involves the inhibition of adenylyl cyclase, leading to
a decrease in cyclic AMP (cCAMP) levels.

AB-CHMINACA
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I :
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Simplified signaling pathway of AB-CHMINACA via CB1/CB2.

Conclusion
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The toxicological profile of AB-CHMINACA is characterized by its high potency and efficacy as
a full agonist at cannabinoid receptors, distinguishing it from the partial agonism of A°-THC.
Quantitative data from in vitro and in vivo studies confirm it is significantly more potent than its
natural counterpart.[5][6] The substance undergoes extensive metabolism, producing
numerous metabolites that may themselves be pharmacologically active, complicating the
toxicological assessment and prolonging its effects.[8][13] The severe multi-organ toxicity
observed in animal models and documented in human case reports underscores the significant
public health risk posed by AB-CHMINACA.[12] A thorough understanding of its
pharmacodynamics, metabolism, and analytical detection methods is essential for clinical,
forensic, and research professionals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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